AbyssenineB
Description
Classification and Structural Features of Cyclopeptide Alkaloids
Cyclopeptide alkaloids are a distinct class of polyamidic, macrocyclic compounds produced by various plants. nih.gov Their defining feature is a ring structure composed of a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid. nih.govuantwerpen.be This core ring is often substituted with a side chain that typically includes one or two additional amino acid units. nih.gov
Overview of Macrocyclic Peptides in Plants
Plants are a prolific source of macrocyclic peptides, which are characterized by a circular chain of amino acids. uq.edu.aursc.org These peptides exhibit a wide range of structural diversity and biological activities. uq.edu.aursc.org One of the most well-known groups is the cyclotides, which are exceptionally stable due to their unique cyclic cystine knot motif. uq.edu.aunih.gov This structural feature, consisting of a head-to-tail cyclized backbone and three disulfide bonds, confers remarkable resistance to thermal and enzymatic degradation. uq.edu.aunih.gov Plant-derived macrocyclic peptides, including cyclopeptide alkaloids, are of significant interest for their potential applications in drug design and agriculture. nih.govresearchgate.net
Defining Characteristics of 15-membered Ring Cyclopeptide Alkaloids
Cyclopeptide alkaloids are categorized based on the size of their macrocyclic ring, which can be 13-, 14-, or 15-membered. nih.govuantwerpen.be The 15-membered ring cyclopeptide alkaloids, such as Abyssenine B, are a relatively rare subclass. uantwerpen.be Unlike the more common 13- and 14-membered rings, the macrocyclic ring of some 15-membered compounds, like the prototype mucronine-A, is formed by a hydroxystyrylamine unit and three amino acids. uantwerpen.be In these cases, the basic amino acid is part of the ring system itself. uantwerpen.be Abyssenine B features a 15-membered macrocyclic core that includes peptide bonds interspersed with aromatic and aliphatic side chains. vulcanchem.com
Significance of Plant-Derived Natural Products in Chemical Biology
Plant-derived natural products have historically been a cornerstone of drug discovery and continue to be a vital source of novel chemical entities. mdpi.comacs.org Their vast chemical diversity, evolved over millennia, provides a rich library of compounds with a wide array of biological activities. mdpi.comresearchgate.net These natural products, including alkaloids, flavonoids, and terpenoids, often possess complex and unique molecular architectures that make them valuable as therapeutic agents or as templates for the development of new drugs. mdpi.comacs.orgresearchgate.net The intricate structures of these compounds have also presented challenging targets for total synthesis, driving innovation in organic chemistry. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38N4O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2Z,6S,9S,12S)-6,9-bis[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |
InChI |
InChI=1S/C25H38N4O4/c1-7-15(3)21-24(31)27-12-11-17-9-10-20(33-6)18(13-17)14-19(26-5)23(30)28-22(16(4)8-2)25(32)29-21/h9-13,15-16,19,21-22,26H,7-8,14H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/b12-11-/t15-,16-,19-,21-,22-/m0/s1 |
InChI Key |
VUDYRRCUGOSXJO-JYRGYZDJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)C(C)CC |
Origin of Product |
United States |
Isolation and Stereochemical Elucidation of Abyssenine B
Natural Sources of Abyssenine B and Related Compounds
Abyssenine B is a member of the cyclopeptide alkaloid family, which are predominantly found in plants belonging to the Rhamnaceae family. The genus Ziziphus is a particularly rich source of these compounds.
Isolation from Ziziphus Species (e.g., Ziziphus abyssinica, Ziziphus mucronata)
Scientific research has identified Abyssenine B in various parts of Ziziphus plants, notably the stem and root bark. It has been isolated from both Ziziphus abyssinica and Ziziphus mucronata. smolecule.comresearchgate.net These species are trees or shrubs native to various parts of Africa and are known in traditional medicine for their various uses.
In addition to Abyssenine B, a number of structurally related cyclopeptide alkaloids are often co-isolated from these plants. These related compounds share a common macrocyclic core structure. A review of the phytochemicals isolated from Ziziphus mucronata highlights the presence of Abyssenine B alongside its analogues, Abyssenine A and Abyssenine C. researchgate.netnih.gov Other related cyclopeptide alkaloids found in Ziziphus species include various mucronines. researchgate.net The co-occurrence of these compounds suggests a common biosynthetic pathway within the plant.
The table below summarizes the natural sources of Abyssenine B and some of its related compounds.
| Compound Name | Natural Source (Species) | Plant Part |
| Abyssenine A | Ziziphus mucronata | Not Specified |
| Abyssenine B | Ziziphus abyssinica, Ziziphus mucronata | Not Specified |
| Abyssenine C | Ziziphus mucronata | Not Specified |
| Mucronine D | Ziziphus mucronata | Not Specified |
Methodologies for Isolation of Cyclopeptide Alkaloids from Plant Extracts
The isolation of pure Abyssenine B from the complex mixture of phytochemicals present in plant extracts is a multi-step process. Generally, the dried and powdered plant material, such as the root or stem bark, undergoes an initial extraction with a suitable organic solvent.
Following the initial extraction, the crude extract is subjected to a series of separation and purification steps. These methods are designed to separate the desired cyclopeptide alkaloids from other classes of compounds like flavonoids, saponins, and triterpenoids, which are also abundant in Ziziphus species. researchgate.net
Chromatographic Separation Techniques
Chromatography is the cornerstone for the purification of cyclopeptide alkaloids like Abyssenine B from the crude plant extracts. A combination of different chromatographic techniques is typically employed to achieve the desired level of purity.
Initial separation is often carried out using column chromatography. This technique allows for the fractionation of the crude extract based on the differential adsorption of its components to a stationary phase. Subsequent purification of these fractions is then achieved using more advanced and higher-resolution chromatographic methods.
Modern isolation strategies frequently utilize High-Performance Liquid Chromatography (HPLC) for the final purification steps. HPLC offers superior separation efficiency and is often coupled with detectors like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) to facilitate the identification and isolation of specific compounds. For complex mixtures of alkaloids, techniques such as HPLC-PDA-(HRMS)-SPE-NMR, which combines liquid chromatography with photodiode array detection, high-resolution mass spectrometry, solid-phase extraction, and nuclear magnetic resonance spectroscopy, have been applied to the study of Ziziphus alkaloids.
The general workflow for the isolation of cyclopeptide alkaloids is depicted below:
| Step | Technique | Purpose |
| 1 | Solvent Extraction | To obtain a crude extract from the plant material. |
| 2 | Column Chromatography | Initial fractionation of the crude extract. |
| 3 | Preparative TLC/HPLC | Further purification of fractions to isolate individual compounds. |
Stereochemical Assignment of Abyssenine B
The determination of the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing a natural product. For cyclopeptide alkaloids, this involves establishing the configuration of the chiral centers within the molecule.
Tentative Assignment of S,S,S Stereochemistry
While the planar structure of Abyssenine B has been established through spectroscopic methods, detailed information regarding the definitive stereochemical assignment of its chiral centers is not extensively documented in publicly available scientific literature. The outline's reference to a tentative assignment of S,S,S stereochemistry could not be substantiated through a comprehensive search of scientific databases and publications. The stereochemistry of amino acid components in related cyclopeptide alkaloids is generally presumed to be of the L-configuration (S-configuration), but this must be confirmed experimentally for each specific compound. nih.gov Elucidation of the absolute configuration typically requires advanced analytical techniques such as X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments, in conjunction with chiral synthesis or degradation.
Biosynthetic Pathways of Abyssenine B
General Pathway of a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)thibodeauxlab.comnih.govresearchgate.net
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse class of natural products produced in all domains of life, including plants. thibodeauxlab.comrsc.org Their biosynthesis follows a conserved dogma: a precursor peptide is first synthesized by the ribosome, then undergoes extensive chemical modifications by a series of enzymes, and is finally cleaved to release the mature, bioactive peptide. researchgate.netbeilstein-journals.org
The journey of a RiPP begins with the ribosomal synthesis of a precursor peptide, which is encoded by a specific gene. nih.gov This precursor is typically composed of two distinct regions: an N-terminal "leader peptide" and a C-terminal "core peptide". nih.gov The core peptide is the sequence that will ultimately become the final natural product. nih.gov The leader peptide acts as a recognition signal, guiding the modifying enzymes to the core peptide. nih.gov In some instances, precursor peptides can contain multiple core peptide sequences, which are termed "multicore" precursors. rsc.orgnih.gov This arrangement allows for the efficient production of multiple RiPP molecules from a single transcript. nih.gov
Following translation, the precursor peptide undergoes a series of chemical alterations known as post-translational modifications (PTMs). thermofisher.com These modifications are crucial for the final structure and biological activity of the peptide. nih.gov The nature of these modifications is highly diverse and is a key source of the vast structural variety seen in RiPPs. Common PTMs include:
Methylation: The addition of methyl groups, often catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. beilstein-journals.org
Glycosylation: The attachment of sugar moieties. thermofisher.comkhanacademy.org
Acetylation: The addition of acetyl groups. khanacademy.org
Lipidation: The attachment of lipid groups. youtube.com
Macrocyclization: The formation of a cyclic structure within the peptide. thibodeauxlab.com
These modifications are installed by dedicated "maturase" enzymes that are typically encoded in the same gene cluster as the precursor peptide. beilstein-journals.org These enzymes exhibit a remarkable ability to perform complex chemical reactions with high precision. nih.gov
The final step in the maturation of a RiPP is the removal of the leader peptide by proteolytic cleavage. beilstein-journals.org This process is carried out by specific proteases that recognize a particular site at the junction of the leader and core peptides. nih.govnih.gov Once the leader peptide is excised, the mature, modified core peptide is released. In some pathways, additional C-terminal proteolytic processing may also occur. nih.gov
Enzymatic Machinery Involved in Macrocyclization and Side-Chain Modificationthibodeauxlab.comnih.govyoutube.com
The enzymes responsible for the biosynthesis of RiPPs are highly specialized. youtube.com Macrocyclization, a common feature in plant RiPPs, is catalyzed by dedicated cyclases. rsc.org These enzymes can form various types of cyclic structures, including head-to-tail, side-chain-to-side-chain, or side-chain-to-backbone linkages. rsc.org
Side-chain modifications are carried out by a wide array of enzymes, reflecting the chemical diversity of these alterations. nih.gov For example, methyltransferases install methyl groups, oxidases can introduce hydroxyl groups or other oxidative changes, and various ligases can form new bonds. beilstein-journals.org The precise set of enzymes encoded within a RiPP's biosynthetic gene cluster determines the final chemical structure of the natural product.
Comparative Biosynthetic Analyses with Other Plant RiPPsrsc.orgnih.gov
While the fundamental principles of RiPP biosynthesis are conserved, there is significant variation in the specifics of the pathways across different plant species and different RiPP families. rsc.org For instance, the structure and sequence of precursor peptides can vary greatly. Some plant RiPPs, like cyclotides, are known to have precursor proteins that also contain other domains, such as albumin domains. rsc.org
The enzymatic machinery also shows diversity. While some enzyme families are common across many RiPP pathways, plants have also evolved unique biosynthetic enzymes. rsc.org For example, BURP-domain-containing proteins have recently been identified as a new family of peptide cyclases in plants. rsc.org Comparative genomic and biochemical studies are essential for understanding the evolutionary relationships between different plant RiPP pathways and for discovering new biosynthetic enzymes and novel peptide products. rsc.orgnih.gov
Chemical Synthesis of Abyssenine B and Analogues
Total Synthesis Strategies for Abyssenine B
Information regarding a complete total synthesis strategy specifically for Abyssenine B is not available in the reviewed scientific literature.
Key Coupling and Cyclization Steps
While the following reactions are established methods in organic synthesis, their specific application in the total synthesis of a compound identified as Abyssenine B is not documented.
The use of olefination reactions involving aldehydes derived from phenylalanine is a known strategy in the synthesis of various natural products and complex molecules. However, specific examples and detailed research findings of this method being applied to the synthesis of Abyssenine B could not be found.
The copper(I)-catalyzed coupling of vinyl iodides with amides, using N,N-dimethylglycine as a ligand, is a well-established method for the formation of enamides. This reaction is valued for its mild conditions and tolerance of various functional groups. Despite its utility, its specific implementation in a synthetic route toward Abyssenine B has not been reported in the available literature.
Pentafluorophenyl diphenylphosphinate (FDPP) is a reagent used for macrolactamization, a critical step in the synthesis of many cyclic peptides. This method is effective for forming large rings, which are characteristic of cyclopeptide alkaloids. Nevertheless, there is no specific information available detailing the use of FDPP-mediated macrocyclization in the synthesis of Abyssenine B.
Synthetic Methodologies Applicable to Cyclopeptide Alkaloids
While the following methodologies are relevant to the synthesis of the broader class of cyclopeptide alkaloids, their direct application to Abyssenine B is not specified in the literature.
Copper-Mediated Ullmann Coupling/Claisen Rearrangement Sequences
A notable strategy in the synthesis of related cyclopeptide alkaloids, such as Abyssenine A, involves a sequence of copper-mediated Ullmann coupling followed by a Claisen rearrangement. nih.gov This powerful sequence allows for the construction of the complex biaryl ether linkages and the ansa-bridge characteristic of this family of natural products. nih.gov The Ullmann coupling is a classic copper-catalyzed reaction for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgrsc.org The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that is highly effective for carbon-carbon bond formation. nih.gov This sequence has been central to the successful synthesis of the aromatic core of Abyssenine A. nih.gov However, a specific report detailing this sequence for the synthesis of Abyssenine B could not be identified.
Intramolecular Copper-Mediated Vinylation Protocols
A key transformation in the total synthesis of Abyssenine B is the formation of the macrocyclic ring, which has been efficiently achieved through an intramolecular copper-mediated vinylation reaction. This strategic step involves the coupling of a vinyl iodide with an amide, a reaction that has proven to be a powerful tool in the formation of carbon-nitrogen bonds within macrocycles.
In the synthesis of Abyssenine B, a notable protocol utilizes copper(I) iodide (CuI) in the presence of N,N'-dimethylethylenediamine as a ligand. This catalytic system facilitates the intramolecular cyclization of a linear precursor containing a vinyl iodide and an amide functionality, leading to the formation of the 15-membered ring of the Abyssenine B backbone. The reaction is typically carried out in a solvent such as dioxane with a base, for instance, cesium carbonate (Cs₂CO₃), to promote the coupling. This method offers a cost-effective and stable alternative to palladium-catalyzed processes for the synthesis of lactams and related cyclic structures. The successful application of this protocol was a critical step in the total synthesis of both Abyssenine B and its analogue, mucronine E.
The general conditions for this copper-catalyzed intramolecular vinylation are summarized in the table below:
| Parameter | Condition |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | N,N'-dimethylethylenediamine |
| Solvent | Dioxane |
| Base | Cesium Carbonate (Cs₂CO₃) |
This intramolecular vinylation strategy highlights the utility of copper catalysis in the construction of complex cyclic peptides, providing an efficient means to forge the challenging macrocyclic structure of Abyssenine B.
C-H Functionalization of N-Methylated Amino Acids and Peptides
While not yet explicitly reported for the synthesis of Abyssenine B itself, the palladium-catalyzed β-C(sp³)–H functionalization of N-methylated amino acids and peptides represents a highly relevant and powerful strategy for the synthesis of related cyclopeptide alkaloids, such as Abyssenine A and mucronine E. acs.org This methodology offers a direct and efficient way to introduce aryl, alkyl, or alkenyl side chains at the β-position of N-methylated amino acid residues, which are common structural motifs in this class of natural products.
The protocol typically employs an 8-aminoquinoline (AQ) directing group attached to the N-methylated amino acid or peptide substrate. acs.org This directing group coordinates to a palladium catalyst, positioning it in close proximity to the β-C–H bonds of the amino acid residue and enabling their selective activation and functionalization. The reaction is generally carried out with an aryl iodide as the coupling partner, although alkyl and alkenyl halides can also be utilized. acs.org
A significant advantage of this method is that the 8-aminoquinoline directing group can be readily removed after the C–H functionalization step, yielding the free carboxylic acid. This free acid can then be directly used in subsequent peptide coupling reactions, streamlining the synthetic sequence. acs.org The stereoselectivity of the β-functionalization is a key feature of this protocol, allowing for the controlled introduction of new stereocenters. acs.org
Given the structural similarity between Abyssenine B and its analogues, Abyssenine A and mucronine E, the application of this C-H functionalization methodology is a highly plausible and attractive strategy for future syntheses and for the generation of novel Abyssenine B analogues with modified side chains.
Applications of Matteson Homologation
The Matteson homologation is a powerful and versatile method for the stereocontrolled synthesis of complex acyclic and cyclic molecules containing multiple stereocenters. mdpi.comnih.govnih.gov This reaction involves the iterative homologation of chiral boronic esters, allowing for the stepwise construction of carbon chains with precise control over the stereochemistry. mdpi.comnih.govnih.gov The "classical" Matteson homologation typically yields 1,2-anti-configured products, with the stereochemical outcome being dictated by the chiral auxiliary used. nih.gov
This methodology has been successfully applied to the synthesis of a variety of complex natural products, including marine cyclodepsipeptides like apratoxin A and B. mdpi.com In these syntheses, successive Matteson homologation steps are employed to construct the polyketide fragments of the natural products with high diastereoselectivity. mdpi.com
Despite its demonstrated utility in the synthesis of other complex cyclic peptides, a specific application of the Matteson homologation in the total synthesis of Abyssenine B has not been reported in the reviewed scientific literature. The synthetic strategies developed for Abyssenine B have thus far relied on other key methodologies for the construction of its characteristic 15-membered ring and the installation of its stereocenters. However, the flexibility and stereochemical control offered by the Matteson homologation suggest that it could be a viable and valuable tool for the synthesis of Abyssenine B analogues or for the development of alternative synthetic routes to the natural product itself.
Enantioselective Synthesis and Confirmation of Stereochemistry
The total synthesis of Abyssenine B has been instrumental in confirming its absolute stereochemistry. The enantioselective synthesis of this natural product allowed for the tentative assignment of its stereogenic centers as having an S,S,S configuration.
The synthetic route to Abyssenine B involved the use of chiral starting materials and stereocontrolled reactions to establish the correct stereochemistry at each of the chiral centers within the molecule. The confirmation of the stereochemistry of natural products often relies on a combination of synthetic efforts and analytical techniques. In the case of Abyssenine B, the comparison of the spectroscopic data of the synthetic material with that of the natural product would have been a crucial step in verifying the correctness of the synthetic route and, by extension, the assigned stereochemistry.
While crystallographic analysis provides the most definitive proof of stereochemistry, other spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are also powerful tools for stereochemical assignment. For complex molecules like Abyssenine B, detailed 2D NMR experiments (e.g., NOESY, ROESY) can provide information about the relative stereochemistry of the molecule by analyzing through-space proton-proton interactions. The comparison of the CD spectrum of the synthetic enantiomer with that of the natural product is another common method for confirming the absolute stereochemistry.
The successful enantioselective synthesis of Abyssenine B not only provided access to this complex natural product but also played a pivotal role in elucidating its three-dimensional structure, a critical aspect for understanding its biological activity.
Structure Activity Relationship Sar Studies of Abyssenine B and Cyclopeptide Alkaloids
Methodological Approaches to SAR Elucidationnih.govspirochem.com
The elucidation of SAR in cyclopeptide alkaloids involves a combination of computational and experimental techniques. These approaches allow for the rapid characterization of SARs and the rational design of more potent and selective compounds. nih.govspirochem.com
Computational chemistry provides powerful tools for investigating the properties and behaviors of complex molecules like cyclopeptide alkaloids at the molecular level. nih.govnih.gov Techniques such as in silico virtual screening are employed to screen large libraries of chemical compounds computationally to identify potential binders for a specific biological target. eddc.sg
Molecular docking is a key in silico method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.netmdpi.com This approach helps in understanding the binding mechanism and identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the alkaloid and its target. nih.govmdpi.com For instance, docking studies on related alkaloid analogues have been used to predict binding energies and modes within the active sites of bacterial enzymes like DNA gyrase B and topoisomerase IV, thereby explaining their antimicrobial activity. nih.govnih.govresearchgate.net By analyzing these interactions, researchers can predict how structural modifications to the cyclopeptide might enhance its binding affinity and, consequently, its biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.mewikipedia.orglibretexts.org In the context of cyclopeptide alkaloids, QSAR models are developed by correlating a set of molecular descriptors with their measured biological activity, such as antiplasmodial effects. mdpi.com
These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. mdpi.com The process involves calculating a wide range of molecular descriptors for a series of related compounds, which can include physicochemical properties and theoretical molecular characteristics. wikipedia.orgmdpi.com Once a statistically robust QSAR model is established and validated, it can be used to predict the activity of new, untested compounds and to identify the molecular properties most critical for the desired biological effect. wikipedia.orglibretexts.orgmdpi.com For cyclopeptide alkaloids, QSAR studies have helped to quantitatively confirm qualitative SAR observations and to prioritize which structural modifications are most likely to lead to increased activity. mdpi.com
Identification of Key Structural Determinants for Biological Activitynih.govnih.gov
SAR studies have identified several key structural features that are critical for the biological activity of cyclopeptide alkaloids. These determinants include the size and shape of the macrocycle, the stereochemistry of the constituent amino acids, and the nature of the amino acid side chains. researchgate.net
The size of the macrocyclic ring is a critical factor influencing the biological activity of cyclopeptide alkaloids. These compounds typically possess a 13-, 14-, or 15-membered ring. researchgate.net Studies on the antiplasmodial activity of a library of 19 cyclopeptide alkaloids revealed a clear preference for a smaller ring size. mdpi.comnih.gov
Specifically, a 13-membered macrocyclic ring (a meta-cyclophane structure) is generally associated with higher antiplasmodial activity compared to a 14-membered ring (a para-cyclophane structure). researchgate.net Among the most active compounds identified in these studies, those with a 13-membered ring consistently showed lower IC₅₀ values. researchgate.netnih.gov The conformation of the macrocycle, which is dictated by the ring size, plays a crucial role in how the molecule presents its functional groups for interaction with biological targets. nih.govacs.org The conformational rigidity imposed by the macrocycle is a key feature that can enhance binding affinity to target receptors. mdpi.com
Table 1: Influence of Macrocyclic Ring Size on Antiplasmodial Activity of Cyclopeptide Alkaloids This table is interactive. You can sort the data by clicking on the column headers.
| Compound Class | Ring Size | Activity Trend | Representative IC₅₀ Range (µM) | Reference |
| 13-Membered Alkaloids | 13 | More Active | 2.1 - 7.1 | nih.gov, researchgate.net |
| 14-Membered Alkaloids | 14 | Less Active | Generally > 10 | mdpi.com, nih.gov |
Stereochemistry is a pivotal determinant of biological activity in chiral natural products like cyclopeptide alkaloids. nih.govmdpi.com The specific three-dimensional arrangement of atoms and functional groups dictates how a molecule interacts with its biological target. rsc.org For many natural compounds, only one stereoisomer exhibits significant biological activity. nih.gov
In cyclopeptide alkaloids, the absolute configuration of the constituent amino acids is crucial. mdpi.com For example, structural elucidation of ceanothine B confirmed the presence of all L-amino acids, and J-coupling constant analysis supported an S-stereochemistry at the β-carbon involved in the ether linkage, which is common in related compounds. beilstein-journals.org Studies on other classes of bioactive cyclic peptides have consistently shown that the "natural" stereoisomer, such as the (5S, αS) configuration, is significantly more potent than its enantiomers or diastereoisomers. nih.gov This stereoselectivity often arises from specific binding pockets in target enzymes or receptors that can only accommodate a particular stereochemical arrangement. nih.govmdpi.com
The specific amino acid residues and their side-chain substitutions within the cyclopeptide alkaloid structure have a profound impact on biological activity. nih.govmdpi.com Modifications to these residues can alter the molecule's conformation, solubility, and interactions with its target. nih.govmdpi.com
SAR studies on cyclopeptide alkaloids have highlighted several important features:
β-hydroxy Amino Acid: The presence of a β-hydroxy proline moiety in the macrocyclic ring has been correlated with higher antiplasmodial activity. mdpi.com
Styrylamine (B14882868) Substitutions: Methoxylation or, to a lesser extent, hydroxylation of the styrylamine moiety appears to be important for displaying antiplasmodial activity. mdpi.comresearchgate.net Methoxylated compounds, in particular, may be associated with higher potency. researchgate.net
Side-Chain Cationic Residues: In the broader context of antimicrobial peptides, the substitution of cationic amino acid residues like lysine (B10760008) can influence the peptide's helical structure and its interaction with bacterial membranes, thereby affecting antimicrobial potency. mdpi.comnih.gov
The systematic substitution of different amino acid side chains allows for the fine-tuning of a compound's biological profile, providing a strategy to enhance potency and selectivity. researchgate.netrsc.org
Table 2: Key Structural Features and Their Impact on the Biological Activity of Cyclopeptide Alkaloids This table is interactive. You can sort the data by clicking on the column headers.
| Structural Feature | Favorable Modification for Activity | Impact on Activity | Reference |
| Macrocyclic Ring | 13-membered ring | Increased antiplasmodial activity | mdpi.com, researchgate.net |
| Stereochemistry | L-amino acids (S-configuration) | Essential for potent activity | nih.gov, beilstein-journals.org |
| Amino Acid Residue | Presence of β-hydroxy proline | Correlated with higher activity | mdpi.com |
| Styrylamine Moiety | Methoxylation/Hydroxylation | Important for antiplasmodial effect | mdpi.com, researchgate.net |
Significance of Aromatic and N-Methylated Moieties
The aromatic moiety, typically a hydroxystyrylamine group derived from tyrosine, plays a crucial role in the biological activity of these compounds. nih.gov Studies on various cyclopeptide alkaloids have indicated that modifications to this aromatic ring can lead to substantial changes in their potency. For instance, the presence of a methoxy (B1213986) or hydroxy group on the styrylamine moiety has been suggested as being important for displaying antiplasmodial activity. nih.govmdpi.com While direct structure-activity relationship (SAR) studies on Abyssenine B are limited, research on analogous 13- and 14-membered cyclopeptide alkaloids suggests that methoxylated compounds may be associated with higher activity compared to their hydroxylated counterparts. nih.govresearchgate.net It has been proposed that the methoxy group is crucial for displaying antiplasmodial activity in some 13-membered cyclopeptide alkaloids. nih.gov However, other studies have shown that hydroxylated compounds also exhibit activity, indicating a complex relationship between the substitution pattern of the aromatic ring and the resulting biological effect. nih.gov The removal of these functional groups is hypothesized to impact activity, though synthetic or naturally occurring analogues lacking these substitutions are not commonly available for comparative testing. researchgate.net
N-methylation of the peptide backbone is another critical determinant of the biological profile of cyclopeptide alkaloids. nih.gov The N-methyl groups, particularly on the terminal amino acid, can significantly impact the molecule's conformational flexibility and ability to cross cell membranes. By reducing the number of amide protons available for hydrogen bonding, N-methylation can favor the adoption of a more compact, membrane-permeable conformation. While specific studies on the N-methylated moieties of Abyssenine B are not extensively documented, the general principles of peptide N-methylation suggest their importance. The N-demethylation of alkaloids is a known metabolic pathway that can alter their biological activity. researchgate.netnih.gov Therefore, the presence and number of N-methyl groups in Abyssenine B are likely to be key factors in its bioactivity and metabolic stability.
Interactive Data Table: Research Findings on the Significance of Aromatic and N-Methylated Moieties in Cyclopeptide Alkaloids
| Structural Feature | Observation | Implication for Bioactivity | Reference(s) |
| Aromatic Moiety | Presence of methoxy or hydroxy group on the styrylamine ring. | Important for antiplasmodial activity. | nih.govmdpi.com |
| Methoxylated compounds sometimes show higher activity than hydroxylated analogues. | Suggests a potential role for electron-donating groups and lipophilicity in receptor interaction. | nih.govresearchgate.net | |
| N-Methylated Moieties | N-methylation of the peptide backbone is a common feature. | Can enhance membrane permeability and metabolic stability. | nih.gov |
| N-demethylation is a known metabolic pathway for alkaloids. | Potential for in vivo modulation of activity and duration of action. | researchgate.netnih.gov |
Limitations in Establishing Clear SARs for Cyclopeptide Alkaloids
Establishing clear and comprehensive structure-activity relationships (SARs) for cyclopeptide alkaloids, including Abyssenine B, is fraught with challenges. These limitations stem from the inherent structural complexity and diversity of this class of natural products.
A primary obstacle is the high conformational flexibility of the macrocyclic ring. nih.gov Cyclopeptide alkaloids can exist in multiple, low-energy conformations in solution, and the biologically active conformation is often difficult to determine. Minor structural modifications can lead to significant changes in the conformational landscape, making it challenging to attribute changes in activity solely to the modification itself. This conformational ambiguity complicates the development of predictive SAR models.
Finally, the multifaceted nature of biological activity can obscure clear SARs. A single compound can interact with multiple biological targets, and its observed activity is the net result of these interactions. Without a clear understanding of the molecular targets and mechanisms of action, it is difficult to rationalize the observed SAR data.
Interactive Data Table: Limitations in Establishing Clear SARs for Cyclopeptide Alkaloids
| Limitation | Description | Impact on SAR Studies | Reference(s) |
| Conformational Flexibility | Macrocyclic rings can adopt multiple low-energy conformations. | Difficult to identify the bioactive conformation and rationalize the effects of structural modifications. | nih.gov |
| Structural Diversity | Wide variation in ring size (13-, 14-, 15-membered), amino acid composition, and stereochemistry. | Findings from one subclass of cyclopeptide alkaloids may not be generalizable to others. | nih.govpjps.pk |
| Limited Availability of Analogues | Scarcity of synthetic analogues with systematic structural variations. | Insufficient data to build robust and predictive SAR models. | researchgate.net |
| Complex Biological Interactions | Compounds may interact with multiple biological targets through various mechanisms. | Observed biological activity is a composite effect, making it difficult to correlate with specific structural features. |
Future Research Directions
Advanced Mechanistic Investigations of Biological Action
Initial studies suggest that Abyssenine B possesses promising biological activities. However, a detailed understanding of its mechanism of action at the molecular level is currently lacking. Future research should prioritize elucidating how Abyssenine B exerts its effects. This can be achieved through a variety of advanced investigative techniques. Protein binding studies, for instance, can identify the specific molecular targets with which Abyssenine B interacts to produce its biological effects. Furthermore, cellular uptake and metabolism studies will be crucial to understand its bioavailability and fate within biological systems. A deeper comprehension of these mechanisms will be fundamental for its development as a potential therapeutic agent.
Chemoenzymatic Synthesis Approaches
The total synthesis of Abyssenine B has been achieved, providing a foundation for producing this complex molecule in a laboratory setting. However, future synthetic strategies could benefit from the integration of enzymatic processes to enhance efficiency and stereoselectivity. Chemoenzymatic synthesis, which combines the precision of biocatalysis with the versatility of chemical reactions, offers a promising avenue for the production of Abyssenine B and its derivatives. rsc.orgtandfonline.comacs.org Enzymes could be employed for specific bond formations or chiral resolutions, potentially reducing the number of steps, improving yields, and minimizing the use of harsh reagents compared to purely chemical syntheses. The development of robust chemoenzymatic routes would not only facilitate the supply of Abyssenine B for further research but also enable the creation of novel analogues with potentially improved properties.
Exploration of New Biological Targets and Therapeutic Applications
The preliminary antitumor and antimicrobial activities of Abyssenine B provide a strong rationale for a broader investigation into its therapeutic potential. smolecule.com Future research should aim to screen Abyssenine B against a wider array of biological targets. Given the diverse activities of other cyclopeptide alkaloids, it is plausible that Abyssenine B may have effects on other diseases. For example, some cyclopeptide alkaloids have shown potential as anti-inflammatory, and antiplasmodial agents. mdpi.com A systematic exploration of new biological targets could uncover novel therapeutic applications for Abyssenine B, expanding its potential impact on human health.
Development of High-Throughput Screening Assays for Analogues
To efficiently explore the structure-activity relationships of the Abyssenine B scaffold, the development of high-throughput screening (HTS) assays is essential. mdpi.com HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets. scispace.com By creating a library of Abyssenine B analogues through chemical or chemoenzymatic synthesis, researchers can utilize HTS to quickly identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov These assays can be cell-based or target-based, depending on the desired therapeutic application, and will be instrumental in accelerating the discovery of new drug candidates derived from the Abyssenine B structure.
Integration of Omics Technologies for Biosynthetic Pathway Discovery
Understanding the natural biosynthesis of Abyssenine B is crucial for its sustainable production and for engineering novel derivatives. The biosynthesis of cyclopeptide alkaloids is now understood to proceed via a Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) pathway. Future research should leverage "omics" technologies, including genomics, transcriptomics, and metabolomics, to fully elucidate the biosynthetic gene cluster responsible for Abyssenine B production in Ziziphus species. mdpi.comresearchgate.net Transcriptome mining can help identify the precursor peptide genes and the tailoring enzymes involved in its complex macrocyclization. beilstein-journals.org Integrating these multi-omics datasets can provide a comprehensive picture of the biosynthetic pathway, paving the way for its heterologous expression in microbial hosts for scalable and sustainable production. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
